molecular formula C11H12O3 B2777157 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid CAS No. 1541522-02-4

2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid

Cat. No.: B2777157
CAS No.: 1541522-02-4
M. Wt: 192.214
InChI Key: UAINOSNYFXMBQO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid” can be deduced from its name. It likely contains a cyclopropyl group attached to a phenyl ring at the 4-position. The phenyl ring is likely attached to a hydroxyacetic acid group at the 2-position .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Given the presence of the hydroxyacetic acid group, it could potentially undergo reactions typical of carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its structure and similar compounds. For example, it is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Molecular Imprinting and Electrochemical Tracers

A study utilized 2-Chloro-4-hydroxyphenoxyacetic acid as an electroactive tracer in a ligand displacement assay with molecularly imprinted polymer particles. This research aimed at analyzing herbicides like 2,4-dichlorophenoxyacetic acid, showcasing the utility of related compounds in developing detection methods for environmental monitoring (Schöllhorn et al., 2000).

Synthesis and Mesomorphic Properties

Another study explored the synthesis of 4-Cyano-1,1'-biphenyl derivatives with ω-hydroxyalkyl substituents that were reacted with methyl 3-chloro-3-oxopropionate or cyanoacetic acid. These compounds exhibited liquid-crystalline properties, forming monotropic nematic phases, highlighting their potential in materials science, particularly in the development of liquid crystal displays (Kreß et al., 2012).

Anticancer Activity Evaluation

Research into 2(4-alkoxyphenyl)cyclopropyl hydrazide- and triazolo-derivatives, starting from 4-hydroxycinnamic acid, aimed to evaluate in vitro anticancer activity against various cell lines. This study underscores the potential pharmaceutical applications of cyclopropyl-containing compounds in developing treatments for cancers, particularly those resistant to pro-apoptotic stimuli (De et al., 2010).

Environmental Degradation and Analysis

The photolysis of Peracetic acid (PAA) under UV irradiation and its application in degrading pharmaceuticals in water was examined, showing the effectiveness of UV/PAA processes in eliminating water contaminants. This research indicates the relevance of related chemical processes in environmental management and pollution control (Cai et al., 2017).

Mechanism of Action

The mechanism of action of “2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid” would depend on its intended use. For example, if it were used as a reagent in a chemical reaction, its mechanism of action would involve the steps of that reaction .

Safety and Hazards

The safety and hazards associated with “2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid” would depend on factors such as its physical and chemical properties, how it is handled and stored, and the specific context in which it is used .

Properties

IUPAC Name

2-(4-cyclopropylphenyl)-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10(11(13)14)9-5-3-8(4-6-9)7-1-2-7/h3-7,10,12H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAINOSNYFXMBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541522-02-4
Record name 2-(4-cyclopropylphenyl)-2-hydroxyacetic acid
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